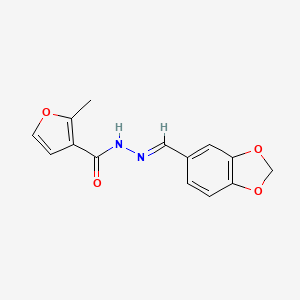![molecular formula C16H18F5NO3 B5508105 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)
4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate" is a chemical compound studied in various contexts for its structural, chemical, and physical properties. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, and various properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves complex chemical processes. For instance, related compounds have been synthesized through reactions involving different organic compounds, followed by various purification and refinement steps (Rahul Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is often determined using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the geometric parameters, bond lengths, angles, and overall molecular conformation (Rahul Raju et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with other organic compounds and transformations under different conditions. The chemical properties can be characterized by studying reaction mechanisms and product formation. For example, some related compounds exhibit behaviors like hyper-conjugative interactions and charge delocalization (K. Vanasundari et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for understanding the compound's behavior in different environments. These properties can be determined through experimental measurements and are critical for practical applications of the compound.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other molecules are central to the compound's applications in various fields. Techniques like NBO analysis and HOMO-LUMO studies provide insights into the electronic structure, which is crucial for understanding the chemical behavior of the compound (Rahul Raju et al., 2015).
科学的研究の応用
Molecular Docking and Biological Activity
Research on derivatives of butanoic acid, such as those involving molecular docking studies, has shown their significance in bonding and inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. The study by Vanasundari et al. (2018) on butanoic acid derivatives emphasizes their role in understanding biological activities and exploring further pharmacological applications Vanasundari, Balachandran, Kavimani, & Narayana, 2018.
Spectroscopic and Structural Investigations
Spectroscopic and structural investigations provide deep insights into the molecular characteristics of compounds. Studies like those conducted by Raju et al. (2015) on similar butanoic acid derivatives have focused on understanding the vibrational wavenumbers, molecular structure, and electronic properties through experimental and theoretical approaches, highlighting the compounds' potential in nonlinear optical materials and their reactivity Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015.
Nonlinear Optical Materials
The dipole moment and hyperpolarizabilities of butanoic acid derivatives indicate their potential as candidates for nonlinear optical materials, as suggested by the work on similar compounds. This area of research opens up possibilities for the application of such compounds in the development of new materials with unique optical properties.
Antimicrobial Activity
Compounds synthesized from butanoic acid derivatives, such as those explored by Ghashang, Mansoor, & Aswin (2013), have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, demonstrating the broader scope of these compounds in contributing to the development of new antimicrobial agents Ghashang, Mansoor, & Aswin, 2013.
特性
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-(2-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F5NO3/c1-11-5-2-3-6-12(11)22-13(23)7-8-14(24)25-10-4-9-15(17,18)16(19,20)21/h2-3,5-6H,4,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCURBIVKHPKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348322 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303133-88-2 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)


![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)



![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)